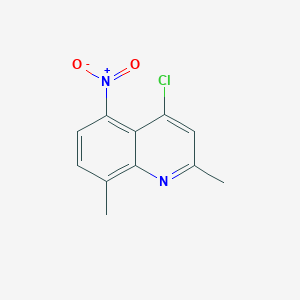![molecular formula C26H32O4 B11497825 4-(6'-hydroxy-5'-methyl-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)-2-methylbenzene-1,3-diol](/img/structure/B11497825.png)
4-(6'-hydroxy-5'-methyl-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)-2-methylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL is a complex organic compound with a unique structure that includes a spirocyclic xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method yields a tricyclic indole intermediate, which can be further transformed into the desired spirocyclic xanthene structure through additional synthetic steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds .
Scientific Research Applications
4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic xanthenes and indole derivatives. Examples include:
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one .
Uniqueness
4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H32O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(6-hydroxy-5-methylspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C26H32O4/c1-16-20(27)11-9-18(23(16)29)26-15-7-4-8-22(26)25(13-5-3-6-14-25)19-10-12-21(28)17(2)24(19)30-26/h9-12,22,27-29H,3-8,13-15H2,1-2H3 |
InChI Key |
FVHKEAUPKRWEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C23CCCCC2C4(CCCCC4)C5=C(O3)C(=C(C=C5)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-Oxybis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine]](/img/structure/B11497750.png)
![3,5-Dimethyl 1-[2-(adamantan-1-yloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11497757.png)

![3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid](/img/structure/B11497763.png)
![3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11497770.png)
![3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11497775.png)

![1-benzyl-N-phenyl-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide](/img/structure/B11497778.png)
![Ethyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11497783.png)
![ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}propanoate](/img/structure/B11497794.png)
![5-(1-adamantyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B11497803.png)
![1-[3-(hexyloxy)phenyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11497812.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone](/img/structure/B11497815.png)
